[2-(Aminomethyl)phenyl]acetic Acid

Catalog No.
S610814
CAS No.
40851-65-8
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(Aminomethyl)phenyl]acetic Acid

CAS Number

40851-65-8

Product Name

[2-(Aminomethyl)phenyl]acetic Acid

IUPAC Name

2-[2-(aminomethyl)phenyl]acetic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12)

InChI Key

VLOIVYPDUSVCLZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)O)CN

Synonyms

2-aminomethylphenylacetic acid, AMPA amino acid, o-aminomethylphenylacetic acid

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)CN

[2-(Aminomethyl)phenyl]acetic acid, with the chemical formula C₉H₁₁NO₂ and CAS number 40851-65-8, is an organic compound characterized by a phenyl ring substituted with an aminomethyl group and a carboxylic acid functional group. This compound is known for its role in medicinal chemistry and as a precursor in the synthesis of various pharmaceuticals. It exhibits properties that can be beneficial in drug formulation due to its ability to interact with biological systems.

Involving [2-(Aminomethyl)phenyl]acetic acid are diverse. One notable reaction includes the conversion of 2-chloromethylphenylacetic acid with ammonia, leading to the formation of [2-(aminomethyl)phenyl]acetic acid through nucleophilic substitution. Other reactions may involve modifications of the amino or carboxylic acid groups, allowing for the synthesis of derivatives that can enhance pharmacological properties or alter solubility characteristics .

Research indicates that [2-(Aminomethyl)phenyl]acetic acid possesses various biological activities. It has been studied for its potential anti-inflammatory and analgesic effects, making it a candidate for pain management therapies. The compound's structural features allow it to interact with biological targets, potentially influencing pathways involved in pain perception and inflammation . Additionally, it may exhibit antimicrobial properties, although further studies are required to fully elucidate its spectrum of activity.

The synthesis of [2-(Aminomethyl)phenyl]acetic acid can be achieved through several methods:

  • Nucleophilic Substitution: Reacting 2-chloromethylphenylacetic acid with ammonia leads to the formation of the desired compound.
  • Reductive Amination: This method involves the reaction of phenylacetaldehyde with an amine in the presence of reducing agents.
  • Carboxylation Reactions: Utilizing carbon dioxide and appropriate reagents can yield carboxylic acids from related precursors.

These methods highlight the versatility in synthesizing [2-(Aminomethyl)phenyl]acetic acid, allowing for modifications that can enhance its properties .

[2-(Aminomethyl)phenyl]acetic acid finds applications primarily in medicinal chemistry. Its derivatives are explored for use in:

  • Pharmaceutical Development: As a building block for synthesizing drugs targeting pain and inflammation.
  • Biochemical Research: Investigating pathways related to its biological activity.
  • Chemical Synthesis: Serving as an intermediate in creating more complex organic compounds.

The compound's ability to form derivatives allows it to be tailored for specific therapeutic applications .

Studies on the interactions of [2-(Aminomethyl)phenyl]acetic acid with biological systems have shown promising results. It is believed to interact with various receptors and enzymes, influencing metabolic pathways related to pain and inflammation. For instance, its structural similarity to known analgesics suggests potential interactions with pain receptors, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with [2-(Aminomethyl)phenyl]acetic acid, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Activities
2-Aminophenylacetic AcidAmino group on phenyl ringAnti-inflammatory properties
PhenylalanineAmino acid structure with a phenyl side chainEssential amino acid, neurotransmitter role
3-Aminobenzeneacetic AcidAmino group at meta positionPotential analgesic effects

These compounds highlight the unique characteristics of [2-(Aminomethyl)phenyl]acetic acid while underscoring its potential as a versatile agent in medicinal chemistry .

XLogP3

-1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

40851-65-8

Dates

Modify: 2023-08-15

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